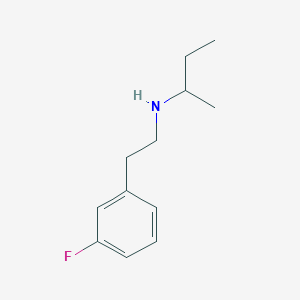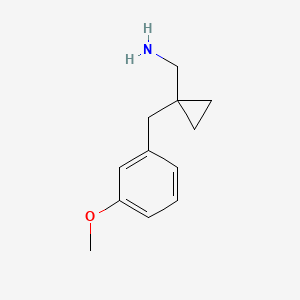
(1-(3-Methoxybenzyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Methoxybenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17NO It is a cyclopropyl derivative, characterized by the presence of a methoxybenzyl group attached to the cyclopropyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methoxybenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the cyclopropylamine.
Final Product Formation: The final step involves the purification and isolation of this compound through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and minimize side reactions.
Use of Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.
Purification Techniques: Utilizing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(3-Methoxybenzyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Halides, alkylating agents, and other nucleophiles or electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones, aldehydes, or carboxylic acids.
Reduction: Can produce primary or secondary amines.
Substitution: Results in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(1-(3-Methoxybenzyl)cyclopropyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-(3-Methoxybenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Signal Transduction Pathways: Affecting signal transduction pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(3-Methoxybenzyl)cyclopropyl)methanol: A similar compound with a hydroxyl group instead of an amine group.
(1-(3-Methoxybenzyl)cyclopropyl)amine: A related compound with a different substitution pattern on the cyclopropyl ring.
Uniqueness
(1-(3-Methoxybenzyl)cyclopropyl)methanamine is unique due to its specific combination of a methoxybenzyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[1-[(3-methoxyphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-14-11-4-2-3-10(7-11)8-12(9-13)5-6-12/h2-4,7H,5-6,8-9,13H2,1H3 |
Clé InChI |
MTTVUPZXRMXLLI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CC2(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)
![{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)
![9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13527921.png)
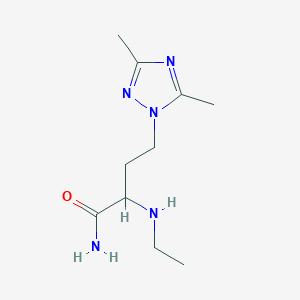
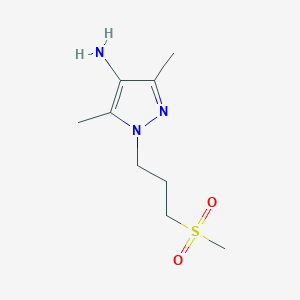
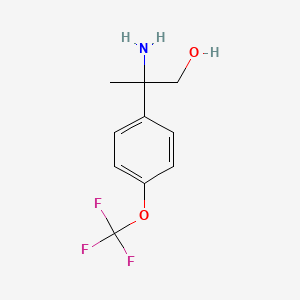
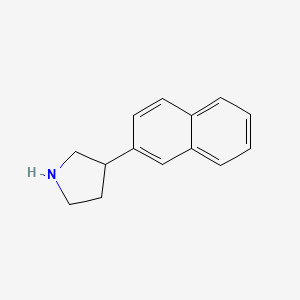
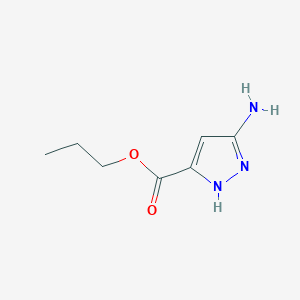
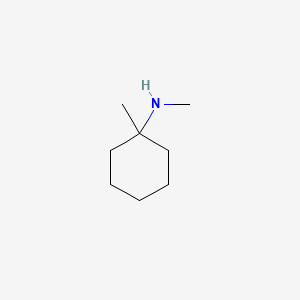

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)
